3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide

Catalog No.
S3015566
CAS No.
1021248-54-3
M.F
C16H27N5O3S
M. Wt
369.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)s...

CAS Number

1021248-54-3

Product Name

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide

IUPAC Name

3-methyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]butanamide

Molecular Formula

C16H27N5O3S

Molecular Weight

369.48

InChI

InChI=1S/C16H27N5O3S/c1-14(2)13-15(22)17-7-4-12-25(23,24)21-10-8-20(9-11-21)16-18-5-3-6-19-16/h3,5-6,14H,4,7-13H2,1-2H3,(H,17,22)

InChI Key

SWWBUKVPHWRQSV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2

solubility

not available

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a pyrimidine moiety. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C₁₈H₂₄N₄O₂S, and it features several functional groups that contribute to its chemical properties and potential applications in medicinal chemistry.

The chemical reactivity of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide can be explored through various reactions typical of sulfonamides and amides. Typical reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and acid.
  • Formation of Salts: The compound can form salts with acids, enhancing its solubility and bioavailability.

Compounds containing piperazine and pyrimidine structures have been extensively studied for their biological activities. 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide exhibits potential pharmacological properties, including:

  • Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Sulfonamide derivatives are known for their antibacterial activity, particularly against Gram-positive bacteria.
  • CNS Activity: Piperazine derivatives often exhibit central nervous system activity, which may extend to this compound.

The synthesis of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 4-(pyrimidin-2-yl)piperazine with appropriate sulfonyl chlorides followed by amide formation with 3-methylbutanamine.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies for functional groups to achieve the desired structure without unwanted side reactions.
  • Use of Catalysts: Employing catalysts such as palladium or nickel for cross-coupling reactions may enhance yields and selectivity during synthesis.

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in the development of new drugs targeting cancer or bacterial infections.
  • Research Tools: Utilized in biochemical assays to study enzyme inhibition or receptor binding.

Interaction studies involving 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide often focus on:

  • Protein Binding Affinity: Understanding how the compound interacts with various biological targets, including enzymes and receptors.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.
  • Toxicology Studies: Assessing the safety profile through in vitro and in vivo studies to evaluate cytotoxicity and pharmacokinetics.

Several compounds share structural similarities with 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide, including:

Compound NameStructureNotable Features
ImatinibN-(4-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)-phenyl)-4-piperazinTyrosine kinase inhibitor used in cancer therapy
NilotinibN-(4-Methyl-N-(4-(pyridin-3-yloxy)pyrimidin-Second-generation Bcr-Abl inhibitor
DasatinibN-(2-Amino-N-(4-methylphenyl)-3-pyridin-Multi-targeted kinase inhibitor

Uniqueness Highlights:
The uniqueness of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide lies in its specific combination of piperazine and pyrimidine moieties along with a sulfonamide group, which may confer distinct pharmacological properties compared to other similar compounds. Its structural diversity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent.

XLogP3

0.7

Dates

Last modified: 08-17-2023

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